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Compound of Interest

Compound Name: MFH290

Cat. No.: B11932887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MFH290, a covalent inhibitor of Cyclin-

Dependent Kinase 12 and 13 (CDK12/13), with other alternative inhibitors. We present

supporting experimental data, detailed methodologies for key validation experiments, and

visualizations of the relevant biological pathways and experimental workflows.

Introduction to MFH290 and its Target: CDK12/13
MFH290 is a potent and highly selective covalent inhibitor that targets CDK12 and CDK13.[1]

These kinases play a crucial role in the regulation of gene transcription by phosphorylating the

C-terminal domain (CTD) of RNA polymerase II (Pol II).[2][3] This phosphorylation is essential

for transcriptional elongation and the expression of key genes, including those involved in the

DNA damage response (DDR).[2][3] Consequently, inhibition of CDK12/13 is a promising

therapeutic strategy for various cancers.[3] MFH290 forms a covalent bond with a specific

cysteine residue, Cys-1039, in the active site of CDK12, leading to irreversible inhibition.[1][2]

On-Target Effect Validation using CRISPR/Cas9
A key aspect of characterizing any targeted inhibitor is to rigorously validate that its cellular

effects are a direct consequence of engaging its intended target. The CRISPR/Cas9 gene-

editing technology offers a powerful tool for such validation. In the case of MFH290,

researchers have utilized CRISPR to introduce a point mutation in the CDK12 gene, changing

the target cysteine (Cys-1039) to a serine (Ser).[4][5] This single amino acid substitution
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prevents the covalent binding of MFH290 to CDK12, thereby rendering the kinase resistant to

the inhibitor.

The observation that cells expressing the Cys1039Ser CDK12 mutant are refractory to the

effects of MFH290 provides strong evidence that the compound's activity is mediated through

its on-target engagement of CDK12.[4][5] This approach is a gold standard for validating the

mechanism of action of covalent inhibitors.

Comparison with Alternative CDK12/13 Inhibitors
MFH290 is one of several inhibitors developed to target CDK12/13. Here, we compare it with

two other well-characterized inhibitors: THZ531, another covalent inhibitor, and SR-4835, a

reversible ATP-competitive inhibitor.

Feature MFH290 THZ531 SR-4835

Mechanism of Action Covalent, irreversible Covalent, irreversible
Reversible, ATP-

competitive

Target CDK12/13 CDK12/13 CDK12/13

CDK12 IC50 ~25 nM (Biochemical)
~155 nM

(Biochemical)[6]

~99 nM (Biochemical)

[7]

CDK13 IC50 ~49 nM (Biochemical) Not explicitly stated
Not explicitly stated,

but dual inhibitor

Cellular Potency

(EC50)
Varies by cell line

50-200 nM (Ovarian

Cancer), <50 nM

(Breast Cancer)[3]

80.7-160.5 nM

(Melanoma)[8]

Unique Properties

High selectivity

demonstrated through

kinome screening.[2]

Also inhibits CDK7 at

higher concentrations.

[3]

Functions as a

molecular glue,

promoting the

degradation of Cyclin

K.[8][9]
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CRISPR/Cas9-Mediated Generation of Cys1039Ser
CDK12 Mutant Cell Line
This protocol describes the general steps to generate a cell line with a Cys-to-Ser mutation in

CDK12 to validate the on-target effects of MFH290.

1. Guide RNA (gRNA) Design and Cloning:

Design a single guide RNA (sgRNA) targeting the genomic region of CDK12 encoding

Cysteine 1039. A previously reported sgRNA sequence for this purpose is:

GGCAGGATTGCCATGAGTTG.[5]

Clone the designed sgRNA into a suitable Cas9 expression vector (e.g., pX330).

2. Design and Synthesis of a Homology-Directed Repair (HDR) Template:

Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair

template containing the desired Cys1039Ser mutation (TGC to TCC or TCT).

The template should have homology arms of at least 40-80 base pairs flanking the mutation

site to facilitate HDR.

Introduce silent mutations in the PAM site within the repair template to prevent re-cleavage

by Cas9 after successful editing.

3. Transfection of Cells:

Co-transfect the Cas9-gRNA expression plasmid and the HDR template into the desired cell

line (e.g., HAP1 cells) using a suitable transfection reagent.

4. Clonal Selection and Validation:

After transfection, select for single-cell clones by limiting dilution or fluorescence-activated

cell sorting (FACS) if a fluorescent marker is co-expressed.

Expand the individual clones.
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Screen for the desired mutation by PCR amplification of the targeted genomic region

followed by Sanger sequencing.

Confirm the homozygous or heterozygous nature of the mutation.

Further validate the mutation at the protein level by Western blot or mass spectrometry if

possible.

Assessing On-Target Effects of MFH290
1. Cellular Proliferation Assay:

Plate wild-type (WT) and Cys1039Ser CDK12 mutant cells at a low density.

Treat the cells with a dose range of MFH290.

Monitor cell proliferation over several days using a suitable method (e.g., IncuCyte live-cell

imaging, CellTiter-Glo).

Compare the dose-response curves between WT and mutant cells. A rightward shift in the

dose-response curve for the mutant cells indicates resistance to MFH290.

2. Western Blot Analysis of RNA Polymerase II Phosphorylation:

Treat WT and Cys1039Ser CDK12 mutant cells with MFH290 for a defined period (e.g., 6

hours).

Lyse the cells and perform Western blot analysis using antibodies specific for the

phosphorylated Serine 2 of the RNA Polymerase II CTD (p-Ser2-Pol II).

Use antibodies against total RNA Polymerase II and a housekeeping protein (e.g., GAPDH)

as loading controls.

A reduction in p-Ser2-Pol II levels in WT cells treated with MFH290, and a rescue of this

effect in the mutant cells, confirms the on-target activity.

3. Gene Expression Analysis of DNA Damage Response (DDR) Genes:
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Treat WT and Cys1039Ser CDK12 mutant cells with MFH290.

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the

expression levels of known CDK12-dependent DDR genes (e.g., BRCA1, ATR).

A decrease in the expression of these genes in WT cells and a lack of this effect in mutant

cells provides further evidence of on-target activity.
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Caption: CDK12/13 Signaling Pathway and Inhibition.
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Caption: CRISPR-Based Validation Workflow for MFH290.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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